Degradation Potency in Jurkat Cells – RC32 vs. dFKBP-1, 22-SLF, and MC-25B
RC32 achieves a DC50 of ~0.3 nM for FKBP12 degradation in Jurkat cells after only 12 hours of treatment, representing the most potent wild-type FKBP12 degrader reported to date [1]. By contrast, dFKBP-1—the closest CRBN-recruiting PROTAC comparator—exhibits a DC50 of ~10 nM in MV4;11 cells, approximately 33-fold less potent . The FBXO22-recruiting PROTAC 22-SLF and the DCAF16-recruiting PROTAC MC-25B show DC50 values of 0.5 µM and 0.35 µM respectively, corresponding to >1,000-fold weaker potency than RC32 . Although cross-cell-line comparisons require caution, the >30-fold potency advantage of RC32 over dFKBP-1 is consistent with the rank-order observation from the original RC32 publication, where RC32 was the most potent compound selected from a series of FKBP12 PROTACs screened in a single isogenic Jurkat cell background [1].
| Evidence Dimension | FKBP12 degradation DC50 (concentration required for 50% protein degradation) |
|---|---|
| Target Compound Data | RC32: DC50 ~0.3 nM in Jurkat cells, 12 h treatment |
| Comparator Or Baseline | dFKBP-1: DC50 ~10 nM in MV4;11 cells; 22-SLF: DC50 ~500 nM; MC-25B: DC50 ~350 nM |
| Quantified Difference | RC32 is ~33-fold more potent than dFKBP-1; ~1,667-fold more potent than 22-SLF; ~1,167-fold more potent than MC-25B |
| Conditions | Jurkat cells (RC32); MV4;11 cells (dFKBP-1); HEK293T or comparable cell lines (22-SLF, MC-25B); all assessed by Western blot immunoblotting after 12–24 h treatment |
Why This Matters
Sub-nanomolar potency enables complete FKBP12 knockdown at low compound concentrations, minimizing the risk of off-target degradation, cytotoxicity, and non-specific effects that plague less potent PROTACs requiring micromolar dosing.
- [1] Sun X, Wang J, Yao X, et al. A chemical approach for global protein knockdown from mice to non-human primates. Cell Discovery. 2019;5:10. doi:10.1038/s41421-018-0079-1 View Source
